4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile
Overview
Description
4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile is a chemical compound characterized by its unique molecular structure, which includes a pyrimidinyl group, a chloro substituent, a morpholinyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2-chloropyrimidin-4-yl with morpholine under controlled conditions to form the morpholinyl-substituted pyrimidinyl intermediate. This intermediate is then further reacted with benzonitrile derivatives to introduce the benzonitrile group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound can be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting specific diseases.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-(2-Chloropyrimidin-4-yl)morpholine
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Uniqueness: 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile stands out due to its benzonitrile group, which is not present in the similar compounds listed above. This structural difference may confer unique chemical and biological properties to the compound.
Biological Activity
4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile, a compound with the CAS number 1206970-30-0, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound features a chloropyrimidine moiety attached to a morpholinobenzonitrile structure, which is significant for its biological activity. The presence of the chloropyrimidine group is known to enhance interactions with biological targets due to its electron-withdrawing properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Effects
The compound's potential antimicrobial activity has also been explored. Pyrimidine derivatives have been associated with antibacterial and antifungal effects, suggesting that this compound may possess similar properties.
Enzyme Inhibition
The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors. For example, it may target kinases or other proteins involved in signaling pathways critical for cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The compound may bind to specific proteins or enzymes, inhibiting their function and altering cellular processes.
- Biochemical Pathways : It can affect various metabolic pathways, potentially leading to changes in cell metabolism and apoptosis.
- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for its efficacy. The solubility and stability of the compound influence its bioavailability.
Case Studies
Several case studies have investigated the effects of related compounds on health outcomes:
- Cancer Treatment : A case study involving a related pyrimidine derivative demonstrated significant tumor reduction in a murine model, indicating potential clinical applications in oncology.
- Infection Control : Another study focused on the antimicrobial efficacy of pyrimidine derivatives against resistant bacterial strains, showing promising results that warrant further investigation into their therapeutic use.
Data Table: Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Induction of apoptosis in cancer cells | |
Antimicrobial | Inhibition of bacterial and fungal growth | |
Enzyme Inhibition | Targeting kinase activity |
Future Directions
Research on this compound should focus on:
- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Further elucidating the precise molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)-2-morpholin-4-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-15-18-4-3-13(19-15)11-1-2-12(10-17)14(9-11)20-5-7-21-8-6-20/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFLVUANIKTDGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C3=NC(=NC=C3)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201075 | |
Record name | 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-30-0 | |
Record name | 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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